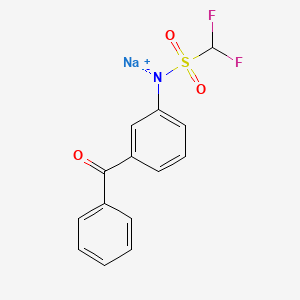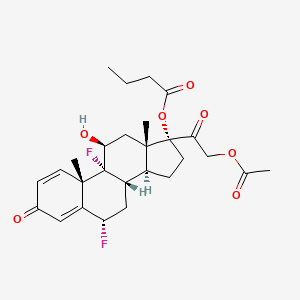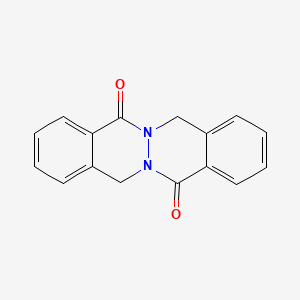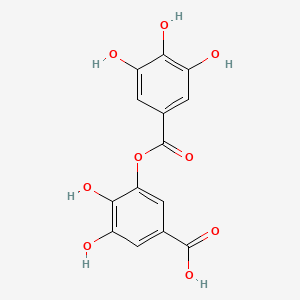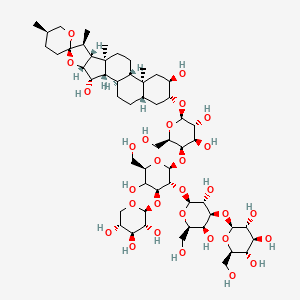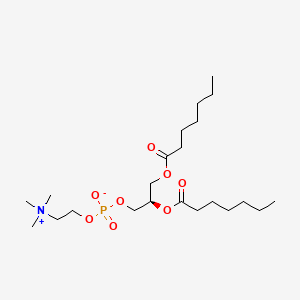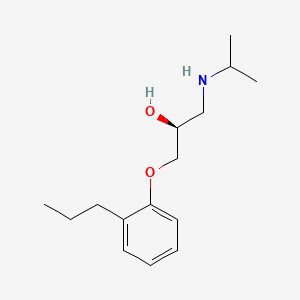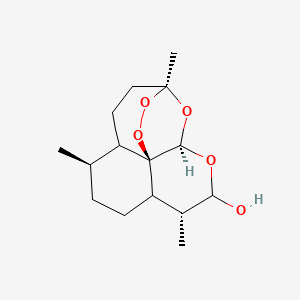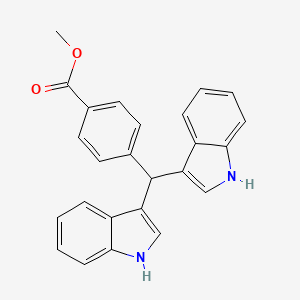
DIM-C-pPhCO2Me
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DIM-C-pPhCO2Me tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica.
Biología: Se estudia por su papel en la modulación de las vías biológicas y los procesos celulares.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y químicos.
Mecanismo De Acción
DIM-C-pPhCO2Me ejerce sus efectos antagonizando el receptor nuclear 4A1 (NR4A1). Esta interacción conduce a la inhibición de la transactivación dependiente de NR4A1, lo que a su vez inhibe el crecimiento tumoral e induce la apoptosis en las células cancerosas . El compuesto también induce la producción de especies reactivas de oxígeno (ROS), lo que activa los genes de estrés e inhibe la vía diana mecánica de la rapamicina (mTOR) .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
DIM-C-pPhCO2Me plays a crucial role in biochemical reactions, particularly as an antagonist of the nuclear receptor 4A1 (NR4A1) . NR4A1 is a protein that in humans is encoded by the NR4A1 gene . As an antagonist, this compound can bind to NR4A1 and inhibit its activity .
Cellular Effects
This compound has been observed to display antineoplastic activity, meaning it inhibits the development of tumors . It has shown potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It decreases the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the migration of Rh30 and MDA-MB-231 cancer cells . Additionally, it prevents the action of the mechanistic target of rapamycin (mTOR), a kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also stimulates the production of reactive oxygen species (ROS) in various cancer cell lines .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de DIM-C-pPhCO2Me implica la reacción de derivados de indol con derivados de benzaldehído en condiciones específicas. La reacción normalmente requiere un catalizador y se lleva a cabo en un disolvente orgánico como dimetilsulfóxido (DMSO) o etanol . El producto se purifica posteriormente mediante técnicas como la recristalización o la cromatografía para alcanzar un alto nivel de pureza (≥98%) .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas automatizados para controlar con precisión las condiciones de reacción. El producto se somete posteriormente a rigurosos controles de calidad para garantizar la coherencia y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
DIM-C-pPhCO2Me se somete a varias reacciones químicas, incluidas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente bajo temperaturas y presiones controladas para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
DIM-C-pPhCO2Me es único en su capacidad de dirigirse específicamente a NR4A1. Los compuestos similares incluyen:
DIM-C-pPhOH: Este compuesto también se dirige a NR4A1, pero tiene diferentes sustituyentes en el anillo fenilo.
C-DIM12: Otro compuesto con actividad antineoplásica similar pero diferente estructura molecular.
Cytosporone B: Un compuesto que se dirige a los receptores nucleares, pero con un mecanismo de acción diferente.
Estos compuestos comparten algunas actividades biológicas, pero difieren en sus objetivos y mecanismos de acción específicos, destacando la singularidad de this compound en su objetivo específico de NR4A1 .
Propiedades
IUPAC Name |
methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOKSZCULLDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271204 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151358-48-4 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of DIM-C-pPhCO2Me?
A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]
Q2: How does this compound impact cancer cell migration and invasion?
A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []
Q3: Are there any in vivo studies demonstrating the efficacy of this compound?
A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.
Q4: What are the structural features of this compound that contribute to its activity?
A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


